Cas no 887375-37-3 (4-(5-Fluoro-2,3-dihydrobenzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol)

4-(5-Fluoro-2,3-dihydrobenzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol structure
887375-37-3 structure
商品名:4-(5-Fluoro-2,3-dihydrobenzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol
CAS番号:887375-37-3
MF:C15H18F4O3
メガワット:322.29523897171
CID:5071408
PubChem ID:46939561

4-(5-Fluoro-2,3-dihydrobenzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol 化学的及び物理的性質

名前と識別子

    • 4-(5-Fluoro-2,3-dihydrobenzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol
    • D71986
    • 4-(5-fluoro-2,3-dihydrobenzo-furan-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol
    • 4-(5-Fluoro-2,3-dihydro-7-benzofuranyl)-4-methyl-2-(trifluoromethyl)-1,2-pentanediol (ACI)
    • 1,2-Pentanediol,4-(5-fluoro-2,3-dihydro-7-benzofuranyl)-4-methyl-2-(trifluoromethyl)-
    • SCHEMBL563723
    • 887375-37-3
    • CS-16029
    • CS-0084553
    • AKOS037651159
    • 4-(5-fluoro-2,3-dihydro-1-benzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol
    • starbld0000681
    • インチ: 1S/C15H18F4O3/c1-13(2,7-14(21,8-20)15(17,18)19)11-6-10(16)5-9-3-4-22-12(9)11/h5-6,20-21H,3-4,7-8H2,1-2H3
    • InChIKey: XMTMIKDGIZFCBZ-UHFFFAOYSA-N
    • ほほえんだ: FC(C(CO)(CC(C)(C)C1C=C(C=C2CCOC=12)F)O)(F)F

計算された属性

  • せいみつぶんしりょう: 322.11920708 g/mol
  • どういたいしつりょう: 322.11920708 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 399
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • ぶんしりょう: 322.29
  • トポロジー分子極性表面積: 49.7

4-(5-Fluoro-2,3-dihydrobenzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM542078-250mg
4-(5-Fluoro-2,3-dihydrobenzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol
887375-37-3 95%+
250mg
$269 2023-02-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1155193-250mg
4-(5-Fluoro-2,3-dihydrobenzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol
887375-37-3 95%
250mg
¥2704.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1155193-1g
4-(5-Fluoro-2,3-dihydrobenzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol
887375-37-3 95%
1g
¥4326.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1155193-100mg
4-(5-Fluoro-2,3-dihydrobenzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol
887375-37-3 95%
100mg
¥1298.00 2024-04-26
Aaron
AR01X00J-100mg
1,2-Pentanediol,4-(5-fluoro-2,3-dihydro-7-benzofuranyl)-4-methyl-2-(trifluoromethyl)-
887375-37-3 95%
100mg
$146.00 2025-02-12
1PlusChem
1P01WZS7-250mg
1,2-Pentanediol,4-(5-fluoro-2,3-dihydro-7-benzofuranyl)-4-methyl-2-(trifluoromethyl)-
887375-37-3 95%
250mg
$278.00 2024-04-20
Chemenu
CM542078-1g
4-(5-Fluoro-2,3-dihydrobenzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol
887375-37-3 95%+
1g
$538 2023-02-17
1PlusChem
1P01WZS7-100mg
1,2-Pentanediol,4-(5-fluoro-2,3-dihydro-7-benzofuranyl)-4-methyl-2-(trifluoromethyl)-
887375-37-3 95%
100mg
$175.00 2024-04-20
Chemenu
CM542078-100mg
4-(5-Fluoro-2,3-dihydrobenzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol
887375-37-3 95%+
100mg
$162 2023-02-17
Aaron
AR01X00J-250mg
1,2-Pentanediol,4-(5-fluoro-2,3-dihydro-7-benzofuranyl)-4-methyl-2-(trifluoromethyl)-
887375-37-3 95%
250mg
$243.00 2025-02-12

4-(5-Fluoro-2,3-dihydrobenzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  rt; 48 h, rt
1.2 Reagents: Water ;  0 °C
リファレンス
Nonsteroidal dissociated glucocorticoid agonists containing azaindoles as steroid A-ring mimetics
Riether, Doris; Harcken, Christian; Razavi, Hossein; Kuzmich, Daniel; Gilmore, Thomas; et al, Journal of Medicinal Chemistry, 2010, 53(18), 6681-6698

4-(5-Fluoro-2,3-dihydrobenzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol Preparation Products

4-(5-Fluoro-2,3-dihydrobenzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol 関連文献

4-(5-Fluoro-2,3-dihydrobenzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diolに関する追加情報

Professional Introduction to Compound with CAS No. 887375-37-3 and Product Name: 4-(5-Fluoro-2,3-dihydrobenzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol

Compound with the CAS number 887375-37-3 and the product name 4-(5-Fluoro-2,3-dihydrobenzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural features and potential applications in medicinal chemistry. The presence of a fluoro-substituted benzofuran moiety combined with a trifluoromethyl group on a pentane backbone suggests a multifaceted interaction profile, making it a promising candidate for further investigation.

The 5-fluoro-2,3-dihydrobenzofuran core is a well-studied scaffold in drug discovery, known for its ability to enhance metabolic stability and binding affinity to biological targets. The introduction of a fluoro atom at the 5-position further modulates these properties, potentially improving pharmacokinetic profiles. This modification is particularly relevant in the context of modern drug design, where fluorine atoms are frequently employed to optimize bioavailability and target engagement.

The 4-methyl-2-(trifluoromethyl)pentane moiety adds another layer of complexity to the compound's structure. The trifluoromethyl group is renowned for its ability to increase lipophilicity and binding affinity, while also contributing to metabolic stability. This combination of structural elements suggests that the compound may exhibit enhanced efficacy and selectivity in biological assays. Recent studies have highlighted the importance of such structural motifs in developing next-generation therapeutics, particularly in oncology and anti-inflammatory applications.

Current research in medicinal chemistry increasingly focuses on leveraging computational methods and high-throughput screening to identify novel lead compounds. The structural features of 4-(5-Fluoro-2,3-dihydrobenzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol align well with these trends, as they incorporate elements known to improve drug-like properties. For instance, the fluoro-substituted benzofuran moiety has been shown to enhance binding interactions with enzymes and receptors, while the trifluoromethyl group contributes to sustained activity by reducing metabolic degradation.

One of the most compelling aspects of this compound is its potential role in modulating key biological pathways. The benzofuran scaffold is frequently encountered in natural products and pharmacologically active molecules, suggesting that it may interact with biologically relevant targets. Furthermore, the presence of both fluoro and trifluoromethyl substituents indicates that the compound could exhibit dual functionality, allowing it to engage multiple targets simultaneously. This property is particularly valuable in complex diseases where polypharmacology is emerging as a viable therapeutic strategy.

In addition to its structural advantages, 4-(5-Fluoro-2,3-dihydrobenzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol may offer benefits in terms of synthetic accessibility. The availability of well-established synthetic routes for benzofuran derivatives and aliphatic compounds containing trifluoromethyl groups makes it feasible to produce this compound on a scalable basis. This is an important consideration for pharmaceutical development pipelines, as cost-effective synthesis is often a critical determinant of commercial viability.

The compound's potential applications extend beyond traditional small-molecule drugs. Its unique structural features make it an attractive candidate for development as an intermediate in larger molecular architectures or as part of a library designed for high-throughput screening. Such libraries are increasingly used in academic and industrial settings to identify novel leads with optimized properties. The inclusion of this compound in such efforts could yield insights into new therapeutic modalities or lead to the discovery of next-generation drugs.

From a computational chemistry perspective, the molecular structure of 4-(5-Fluoro-2,3-dihydrobenzofuran-7-yl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol presents an interesting case study for molecular modeling. The interplay between the various functional groups—such as the fluoro-substituent, the trifluoromethyl group, and the hydroxyl moieties—can be analyzed using advanced computational techniques like quantum mechanics (QM) simulations or molecular dynamics (MD) studies. These approaches can provide detailed insights into how the molecule interacts with biological targets at an atomic level.

The hydroxyl groups present in the compound's name (1,2-diol) suggest potential solubility advantages when formulated into pharmaceutical products. Hydroxyl-containing molecules often exhibit good water solubility or can be converted into more soluble derivatives through salt formation or prodrug strategies. This property is particularly important for oral or parenteral formulations where bioavailability is a key concern. Furthermore, hydroxyl groups can participate in hydrogen bonding interactions with biological targets, which may enhance binding affinity and selectivity.

Recent advances in drug delivery systems have also highlighted the importance of molecular structure in determining pharmacokinetic behavior. Compounds like this one may benefit from incorporation into advanced delivery platforms designed to improve target specificity or reduce off-target effects. For example, nanocarriers or prodrugs could be developed based on this scaffold to enhance tissue penetration or prolong systemic circulation.

The broader implications of this compound are also noteworthy from a scientific standpoint. Its development underscores the ongoing evolution of pharmaceutical chemistry towards more sophisticated molecular designs that integrate multiple functional elements into single entities. This trend reflects broader advancements in synthetic methodologies and an increased understanding of how structural features influence biological activity.

In conclusion,4-(5-fluoro - 2 , 3 - dihydrobenzofuran - 7 - yl ) - 4 - methyl - 2 - ( trifluoromethyl ) pentane - 1 , 2 - diol represents a promising entry point for further exploration in medicinal chemistry research . Its unique structural composition , combining key pharmacophoric elements such as fluoro , trifluoromethyl , and hydroxyl groups , positions it as a valuable candidate for developing novel therapeutics . As computational methods continue to refine our ability to predict biological activity from molecular structure , compounds like this one will play an increasingly important role in addressing unmet medical needs .

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